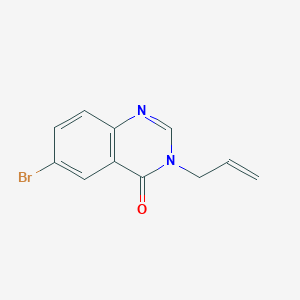

3-allyl-6-bromo-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

6-bromo-3-prop-2-enylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-2-5-14-7-13-10-4-3-8(12)6-9(10)11(14)15/h2-4,6-7H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTJASVEEKJBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Based on the search results, here is information on the applications of compounds related to "3-allyl-6-bromo-4(3H)-quinazolinone."

Synthesis and Chemical Properties

This compound is a quinazolinone compound . Quinazolinones are heterocyclic compounds used in medicinal chemistry due to their wide range of chemical and biological applications .

Synthesis of 2-mercaptoquinazolin-4(3H)-ones Deep eutectic solvents (DESs) have been employed as environmentally friendly media for synthesizing substituted 2-mercaptoquinazolin-4(3H)-ones . One example is the synthesis of 3-allyl-2-mercaptoquinazolin-4(3H)-one (6c) .

Preparation of 2-chloro-3-allyl-6-bromo-4(3H)-quinazolinone 2-chloro-3-allyl-6-bromo-4(3H)-quinazolinone can be synthesized using a stirred solution of phosphorus oxychloride, pyridine, and 3-allyl-6-bromo-2,4(1H, 3H)-quinazolinedione refluxed for 20 hours . The phosphorus oxychloride is then evaporated, and the residue is hydrolyzed in ice water. The solid is dried and extracted with hot hexane to yield 2-chloro-3-allyl-6-bromo-4(3H)- quinazolinone, with a melting point of 79-8l°C .

Potential Applications

Substituted 4(3H)-quinazolinone compounds are useful as fungicides . Novel 2-amino-4(3H)-quinazolinones are effective against powdery mildew .

Q & A

Q. What are the optimal synthetic routes for preparing 3-allyl-6-bromo-4(3H)-quinazolinone, and how can reaction conditions be optimized?

The synthesis of 6-bromo-substituted quinazolinones typically involves cyclization of benzoxazinone intermediates with nitrogen nucleophiles. For example, 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one can react with hydrazine hydrate at 120–130°C to yield 3-amino-6-bromo derivatives . To introduce the allyl group at position 3, nucleophilic substitution or condensation with allylamine under reflux conditions (e.g., in ethanol or DMF) is recommended. Key optimization parameters include temperature control (avoiding decomposition of allyl groups), stoichiometric ratios (excess nucleophile for complete substitution), and reaction time (3–6 hours monitored by TLC). Purification via recrystallization (ethanol/water) ensures high yields .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

- IR spectroscopy : Confirm the presence of C=O (1680–1660 cm⁻¹) and C=N (1600–1580 cm⁻¹) stretches .

- ¹H/¹³C NMR : Identify allyl protons (δ 5.1–5.8 ppm for vinyl protons, δ 3.8–4.5 ppm for CH₂) and bromine-induced deshielding effects on adjacent carbons .

- Mass spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for 3-allyl-6-bromo derivatives) and fragmentation patterns .

- Elemental analysis : Ensure ≤0.4% deviation for C, H, N, and Br .

Advanced Research Questions

Q. How do structural modifications (e.g., allyl vs. methyl groups) at position 3 influence the biological activity of 6-bromo-4(3H)-quinazolinones?

The allyl group enhances lipophilicity and potential π-π stacking interactions with biological targets compared to smaller substituents like methyl. For instance, 6-bromo-2-phenyl-3-allyl derivatives exhibited improved antiviral activity against vaccinia virus (MIC = 1.92 µg/mL) due to better membrane penetration . Methodologically, comparative studies should use:

Q. How can researchers resolve contradictions in reported biological data for 6-bromo-4(3H)-quinazolinone derivatives?

Discrepancies in activity (e.g., antiviral vs. inactive compounds) may arise from subtle structural variations or assay conditions. Strategies include:

- Systematic SAR studies : Test derivatives with controlled substituent changes (e.g., 6-bromo + 3-allyl vs. 6-bromo + 3-methyl).

- Standardized protocols : Replicate assays under identical conditions (e.g., cell culture type, viral strain, incubation time) .

- Meta-analysis : Cross-reference data from multiple studies (e.g., anti-inflammatory activity in murine vs. human cell models) .

Q. What methodological approaches are recommended for designing this compound analogs with enhanced pharmacokinetic properties?

- Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility, as demonstrated for radioiodinated quinazolinones .

- Metal complexation : Utilize 3-amino-4(3H)-quinazolinones to form coordination complexes (e.g., Cu²⁺, Zn²⁺) for enhanced stability and targeting .

- Hybrid molecules : Conjugate with bioactive moieties (e.g., pyrimidine analogs) via Suzuki-Miyaura cross-coupling to exploit synergistic effects .

Q. How can researchers leverage electrocyclization or microwave-assisted synthesis for novel 4(3H)-quinazolinone derivatives?

- Electrocyclization : Aryl guanidines can undergo thermal electrocyclization to form 2-amino-4(3H)-quinazolinones under mild conditions (e.g., 80°C in DMF), avoiding harsh reagents .

- Microwave irradiation : Accelerate cyclization steps (e.g., Niementowski reaction) with reduced reaction times (30 minutes vs. 6 hours) and higher yields (~85%) .

Data Contradiction Analysis

Q. Why do some 6-bromo-4(3H)-quinazolinones show potent antiviral activity while others are inactive?

Key factors include:

- Substituent positioning : Activity against vaccinia virus was observed only in 2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)] derivatives, highlighting the necessity of a pyrimidine side chain .

- Steric hindrance : Bulky groups at position 2 may block target binding, as seen in inactive 2-methyl analogs .

Q. What explains the variability in anti-inflammatory activity among 6-bromo-4(3H)-quinazolinones?

Differences in COX-II inhibition efficacy correlate with electron-withdrawing substituents (e.g., 6-bromo + 3-nitro) enhancing activity, while electron-donating groups (e.g., 3-methoxy) reduce it .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.